

What is D-Altrose-1-13C and its chemical structure?

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
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D-Altrose-1-13C: A Technical Guide for Researchers

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This technical guide provides an in-depth overview of **D-Altrose-1-13C**, a stable isotope-labeled monosaccharide, for researchers, scientists, and drug development professionals. This document outlines its chemical properties, structure, and primary applications, with a focus on its role in metabolic flux analysis.

Core Concepts: Introduction to D-Altrose-1-13C

D-Altrose-1-13C is the isotopically labeled form of D-Altrose, an unnatural aldohexose monosaccharide.[1][2] In this compound, the carbon atom at the first position (C1) is replaced with the stable isotope carbon-13 (¹³C). This labeling makes **D-Altrose-1-13C** a valuable tracer for various biochemical and metabolic studies, as its path through biological systems can be monitored using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[3]

D-Altrose is a C-3 epimer of mannose and is soluble in water but practically insoluble in methanol.[2] While D-Altrose is an unnatural monosaccharide, its stereoisomer, L-Altrose, has been found in strains of the bacterium Butyrivibrio fibrisolvens.[2]



Chemical Structure and Properties

The chemical structure of **D-Altrose-1-13C** is identical to that of D-Altrose, with the exception of the isotopic substitution at the C1 position.



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Fischer projection of **D-Altrose-1-13C**, with the ¹³C label at the C1 position indicated in red.

Quantitative Data Summary



Property	Value	Source
CAS Number	70849-27-3	[4][5][6][7]
Molecular Formula	C ₅ ¹³ CH ₁₂ O ₆	[1][5]
Molecular Weight	181.15 g/mol	[1][5]
Purity	96.0%	[4][7]
Physical State	White to off-white powder	[8]

Applications in Research and Drug Development

The primary application of **D-Altrose-1-13C** is in ¹³C Metabolic Flux Analysis (¹³C-MFA).[4] This technique is a powerful tool for quantifying the rates of metabolic reactions within a living cell. [9] By introducing a ¹³C-labeled substrate like **D-Altrose-1-13C**, researchers can trace the path of the carbon atoms through various metabolic pathways.[3]

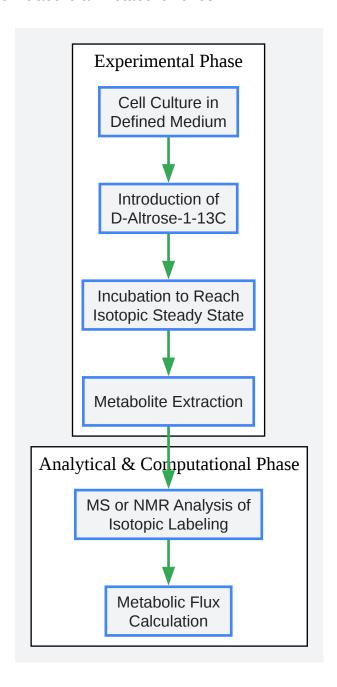
Experimental Protocol: A Generalized Workflow for ¹³C-MFA

While specific protocols vary depending on the cell type and research question, a general workflow for a ¹³C-MFA experiment using a labeled monosaccharide is as follows:

- Cell Culture: Cells of interest are cultured in a defined medium.
- Isotope Labeling: The standard glucose in the medium is replaced with **D-Altrose-1-13C**.
 The cells are then incubated to allow for the uptake and metabolism of the labeled sugar, eventually reaching an isotopic steady state.
- Metabolite Extraction: After incubation, the metabolic processes are quenched, and intracellular metabolites are extracted.
- Analytical Measurement: The isotopic labeling patterns of the downstream metabolites are measured using analytical techniques such as:
 - Mass Spectrometry (MS): To determine the mass distribution of the isotopomers.



- Nuclear Magnetic Resonance (NMR) Spectroscopy: To identify the specific positions of the
 13C labels within the molecules.
- Data Analysis and Flux Calculation: The obtained labeling data is used in computational models to estimate the intracellular metabolic fluxes.



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A generalized experimental workflow for ¹³C-Metabolic Flux Analysis (¹³C-MFA).



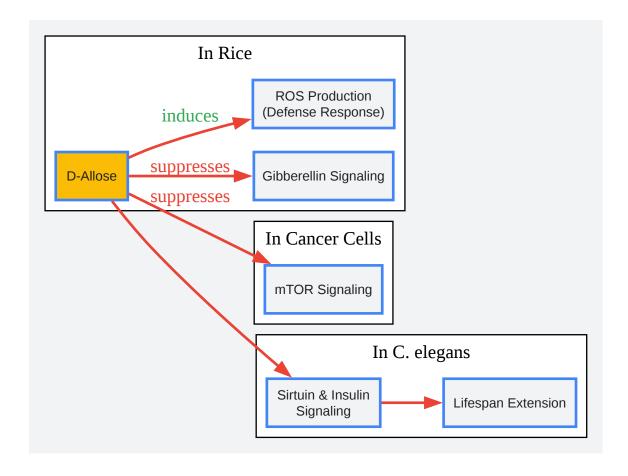
Potential Biological Activity and Signaling Pathways

Direct research on the specific signaling pathways affected by D-Altrose is limited. However, studies on the closely related rare sugar, D-Allose, provide valuable insights into potential biological activities. D-Allose has been shown to influence several key signaling pathways:

- Suppression of Gibberellin Signaling: In rice, D-Allose inhibits gibberellin-responsive genes through a hexokinase-dependent pathway.[10]
- Induction of Plant Defense: D-Allose can trigger defense responses in rice by inducing the generation of reactive oxygen species (ROS).[11]
- Modulation of mTOR Signaling: In Lewis lung carcinoma cells, D-Allose has been observed to suppress the mTOR signaling pathway, a key regulator of cell growth and autophagy.[12]
- Extension of Lifespan: In C. elegans, D-Allose has been shown to extend lifespan through the sirtuin and insulin signaling pathways.[13]

Given the structural similarity between D-Altrose and D-Allose, it is plausible that D-Altrose could exhibit similar effects or act as a competitive inhibitor in these pathways. Further research is needed to elucidate the specific biological roles of D-Altrose.





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Signaling pathways influenced by the related rare sugar, D-Allose.

Conclusion

D-Altrose-1-13C is a powerful tool for researchers in the fields of metabolomics, drug development, and systems biology. Its primary utility lies in its application as a tracer in ¹³C-Metabolic Flux Analysis, enabling the detailed quantitative analysis of cellular metabolism. While its direct biological activities are still under investigation, the known effects of the related sugar D-Allose suggest promising avenues for future research into the biological roles of D-Altrose.

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- To cite this document: BenchChem. [What is D-Altrose-1-13C and its chemical structure?].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12403881#what-is-d-altrose-1-13c-and-its-chemical-structure]

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